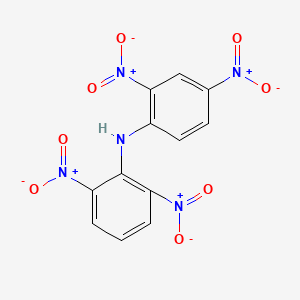

N-(2,6-Dinitrophenyl)-2,4-dinitroaniline

Description

Structure

3D Structure

Properties

CAS No. |

40411-76-5 |

|---|---|

Molecular Formula |

C12H7N5O8 |

Molecular Weight |

349.21 g/mol |

IUPAC Name |

N-(2,4-dinitrophenyl)-2,6-dinitroaniline |

InChI |

InChI=1S/C12H7N5O8/c18-14(19)7-4-5-8(11(6-7)17(24)25)13-12-9(15(20)21)2-1-3-10(12)16(22)23/h1-6,13H |

InChI Key |

FQJQUPMBCPEBJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of N 2,6 Dinitrophenyl 2,4 Dinitroaniline

Established Synthetic Routes for Related Dinitroaniline Derivatives

The synthesis of N-(2,6-dinitrophenyl)-2,4-dinitroaniline is deeply rooted in the broader chemistry of dinitroaniline derivatives. Understanding the established routes to similar compounds provides a foundational context for the specific synthesis of the target molecule.

Nucleophilic Aromatic Substitution Mechanisms in Poly-Nitrated Systems

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for the formation of C-N bonds in electron-deficient aromatic systems. wikipedia.orgresearchgate.net The presence of multiple electron-withdrawing nitro groups on the aromatic rings of precursors is crucial for facilitating this reaction. These groups stabilize the negative charge of the Meisenheimer intermediate, a key species in the SNAr mechanism. wikipedia.org

The reaction generally proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of reaction is significantly influenced by the number and position of the electron-withdrawing groups. For instance, nitro groups positioned ortho and para to the leaving group provide the most significant stabilization of the intermediate and thus, the highest reaction rates. wikipedia.org

Condensation and Coupling Reactions in N-Arylation Syntheses

Beyond classical SNAr, several condensation and coupling reactions have been developed for N-arylation, providing versatile pathways to diarylamines.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.orgcalvin.edu Traditional Ullmann conditions often require high temperatures and polar solvents. wikipedia.org However, modern variations have been developed that utilize ligands to improve catalyst solubility and reactivity, allowing for milder reaction conditions. The mechanism is thought to involve the formation of a copper(I)-amide intermediate which then reacts with the aryl halide. wikipedia.org Electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of aryl amines. wikipedia.orgresearchgate.netnumberanalytics.com This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgnumberanalytics.com The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results, especially for sterically hindered substrates. wikipedia.org

| Reaction Name | Catalyst | Typical Substrates | Key Features |

| Ullmann Condensation | Copper (Cu) | Aryl halides, Amines | Often requires high temperatures; electron-withdrawing groups on the aryl halide are favorable. wikipedia.org |

| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl halides/triflates, Amines | Broad substrate scope, high functional group tolerance, milder conditions than Ullmann. wikipedia.orgnumberanalytics.com |

Advanced Synthetic Strategies for this compound

More recent synthetic approaches focus on improving efficiency, selectivity, and sustainability.

Catalytic Approaches and Reaction Optimization

A specific catalytic method for the synthesis of N-(2,4-dinitrophenyl)-2,4-dinitroaniline involves the dinitration of an N-substituted aniline (B41778) precursor. chemicalbook.com This reaction utilizes a palladium(II) acetate (B1210297) catalyst in the presence of bismuth(III) nitrate (B79036) pentahydrate. The reaction is carried out in a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and trifluoroacetic acid (TFA) under an inert atmosphere. The process involves heating the reaction mixture, followed by purification using column chromatography. chemicalbook.com

Optimization of such reactions often involves screening different catalysts, solvents, bases, and temperatures to maximize the yield and purity of the product. For diarylamine synthesis in general, optimization studies have shown that the choice of base and solvent can be critical. For instance, in some Pd/NHC catalyzed couplings of nitroaromatics, potassium phosphate (B84403) has been identified as an effective base, while highly polar solvents were found to be less suitable. sielc.com

Green Chemistry Principles in Nitroaromatic Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of nitroaromatic synthesis, this includes the use of less hazardous solvents, energy-efficient methods, and catalytic instead of stoichiometric reagents.

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.com This technique has been successfully applied to various organic reactions, including Ullmann-type coupling reactions. mdpi.comresearchgate.net

Phase-transfer catalysis (PTC) is another green chemistry approach that can be beneficial for reactions involving reactants in different phases. researchgate.netcrdeepjournal.orgnih.govbiomedres.us A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant (usually an anion) from an aqueous phase to an organic phase where the reaction occurs. crdeepjournal.orgnih.govbiomedres.us This can eliminate the need for expensive and often hazardous anhydrous organic solvents. crdeepjournal.org

Functionalization and Derivatization of the this compound Core

The this compound core possesses several reactive sites that could potentially be modified to create a variety of derivatives. The most prominent functional groups are the four nitro groups.

One of the most common transformations of nitroaromatic compounds is the reduction of the nitro groups to amino groups. jsynthchem.comorganic-chemistry.org A variety of reducing agents can be employed, and the choice of reagent can sometimes allow for the selective reduction of one nitro group over others. organic-chemistry.org For example, reagents like sodium sulfide (B99878) or tin(II) chloride have been used for the partial reduction of dinitroarenes. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is also a common method. jsynthchem.com The resulting amino groups can then serve as handles for further functionalization, such as acylation, alkylation, or diazotization followed by subsequent reactions.

Another potential avenue for derivatization is through electrophilic aromatic substitution on the phenyl rings. However, the presence of multiple strongly deactivating nitro groups makes the aromatic rings highly electron-deficient, and thus, very unreactive towards electrophilic attack. youtube.comlibretexts.org Such reactions would likely require harsh conditions and may not be synthetically useful.

Conversely, the electron-deficient nature of the rings makes them susceptible to nucleophilic aromatic substitution , should a suitable leaving group be present on one of the rings. This could potentially be a route to introduce further substituents, although the existing diarylamine structure would influence the reactivity.

Chemical Transformations at Amine and Nitro Positions

The reactivity of this compound is characterized by the distinct chemical properties of its secondary amine and multiple nitro functional groups. These sites allow for a variety of chemical transformations, leading to the synthesis of novel derivatives with tailored properties.

Transformations at the Amine Position:

The secondary amine group in this compound is a key site for derivatization. Due to the presence of four strongly electron-withdrawing nitro groups on the phenyl rings, the lone pair of electrons on the nitrogen atom is significantly delocalized, rendering the amine exceptionally acidic for an amine and weakly basic.

N-Alkylation and N-Acylation: While direct N-alkylation or N-acylation of this compound can be challenging due to the reduced nucleophilicity of the amine, these reactions can be achieved under specific conditions. The use of strong bases to deprotonate the amine, forming a more nucleophilic anion, can facilitate subsequent reactions with alkylating or acylating agents. However, detailed experimental protocols specifically for this compound are not extensively reported in publicly available literature, suggesting that such transformations may be of limited synthetic utility or require specialized reaction conditions.

Transformations at the Nitro Positions:

The four nitro groups of this compound offer a rich platform for chemical modification, primarily through reduction reactions. The selective reduction of one or more nitro groups is a powerful tool for creating a variety of amino-substituted derivatives.

Selective Reduction of Nitro Groups: The selective reduction of polynitro aromatic compounds is a well-established area of research. In the context of dinitroanilines, which are structurally related to the target molecule, the nitro group ortho to the amino group is often preferentially reduced. nih.govsielc.com This selectivity is attributed to the electronic and steric environment of the nitro groups. Various reagents can be employed for such transformations, including sodium sulfide, tin(II) chloride, and catalytic hydrogenation under controlled conditions. orgsyn.org For instance, the partial reduction of dinitroarenes to nitroanilines has been successfully achieved using hydrazine (B178648) hydrate. orgsyn.org While specific studies on this compound are scarce, the principles governing the selective reduction of related dinitroanilines suggest that it is feasible to selectively reduce one or more of its four nitro groups to yield amino or other partially reduced functionalities. The precise control of reaction conditions, such as the choice of reducing agent, solvent, and temperature, would be crucial in dictating the outcome of the reduction.

| Reactant | Reagent | Product | Application of Product |

| Dinitroarenes | Hydrazine Hydrate | Nitroanilines | Intermediates in synthesis |

| 2,4-Dinitroaniline (B165453) | Sodium Sulfide | 4-Nitro-o-phenylenediamine | Analytical reagent, dye intermediate |

| Dinitrophenol | Sodium Sulfide | Nitroaminophenol | Synthesis intermediate |

Table 1: Examples of Selective Reduction in Related Polynitro Aromatic Compounds

Synthesis of this compound Conjugates for Specific Applications

The dinitrophenyl (DNP) moiety is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule such as a protein. nih.govresearchgate.net This property makes DNP and its derivatives, including this compound, valuable for the development of immunoassays and other biological tools.

The synthesis of conjugates involves covalently linking the hapten to a carrier molecule. In the case of this compound, derivatization to introduce a reactive functional group, such as a carboxylic acid or an amine, is often a necessary first step. This functionalized hapten can then be coupled to a protein or other biomolecule.

Conjugates for Immunoassays:

The development of antibodies specific to haptens like DNP is a cornerstone of many immunological assays, such as ELISA (Enzyme-Linked Immunosorbent Assay). nih.govnih.gov For instance, monoclonal antibodies have been developed against 2,4-dinitroaniline and 2,6-dinitroaniline (B188716) for environmental monitoring. nih.gov In these cases, the dinitroaniline is first conjugated to a carrier protein like keyhole limpet hemocyanin (KLH) to make it immunogenic. nih.gov While specific examples utilizing this compound as the hapten are not prominently documented, the general principle of using DNP derivatives for antibody production is well-established. researchgate.net

| Hapten | Carrier Protein | Application |

| 2,4,6-Trinitrophenyl-glycylglycine | Keyhole Limpet Hemocyanin (KLH) | Development of monoclonal antibody for 2,4-dinitroaniline ELISA nih.gov |

| 3-(4-Amino-2,6-dinitrophenyl)propionic acid | Keyhole Limpet Hemocyanin (KLH) | Development of monoclonal antibodies for 2,6-dinitroaniline ELISA nih.gov |

| 2,4-Dinitrophenol (B41442) | Bovine Serum Albumin (BSA) | Competitive ELISA for DNP detection nih.gov |

Table 2: Examples of Dinitrophenyl Conjugates for Immunoassays

Theoretical and Computational Investigations of N 2,6 Dinitrophenyl 2,4 Dinitroaniline

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules. For N-(2,6-Dinitrophenyl)-2,4-dinitroaniline, these studies provide insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining the stability of different conformations. While specific DFT calculations for this compound are not extensively reported in publicly available literature, the principles can be applied based on studies of similar nitroaromatic compounds.

DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), would be used to find the minimum energy conformation in the gas phase. nsf.gov These calculations would likely predict a non-planar structure due to the significant steric hindrance caused by the ortho-substituted nitro groups on both phenyl rings. The repulsive forces between these groups would force the rings to adopt a twisted conformation, consistent with the experimentally observed dihedral angles. The calculated bond lengths, bond angles, and dihedral angles from DFT would be expected to be in good agreement with the experimental X-ray diffraction data.

Table 1: Selected Crystallographic Data for a Polymorph of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (between benzene (B151609) rings) | 44.16 (5)° |

| Dihedral Angle (2-nitro group) | 18.97 (6)° |

| Dihedral Angle (6-nitro group) | 17.71 (5)° |

| Dihedral Angle (4-nitro group) | 18.52 (6)° |

| Dihedral Angle (2'-nitro group) | 32.41 (6)° |

| Data from a study on a second monoclinic polymorph. nih.gov |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. sigmaaldrich.com

For this compound, the presence of multiple electron-withdrawing nitro groups and the electron-donating amine bridge would significantly influence the FMOs. It is expected that the HOMO would be localized primarily on the 2,4-dinitroaniline (B165453) ring and the bridging nitrogen atom, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be distributed over the 2,6-dinitrophenyl ring, with significant contributions from the nitro groups, which act as strong electron acceptors. nsf.gov

The HOMO-LUMO energy gap for this compound is expected to be relatively small, suggesting a higher propensity for electronic transitions and potential reactivity. This is a common feature in molecules with extensive conjugation and strong electron-donating and accepting groups.

A Mulliken charge analysis or Natural Bond Orbital (NBO) analysis would reveal the charge distribution across the molecule. The nitrogen atoms of the nitro groups would carry a partial positive charge, while the oxygen atoms would be negatively charged. The bridging amine nitrogen would likely have a partial negative charge, though this could be influenced by the strong electron-withdrawing effects of the attached rings. The carbon atoms attached to the nitro groups would also exhibit partial positive charges.

Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and gain mechanistic insights.

UV-Vis Spectroscopy: The electronic transitions predicted from the FMO analysis would correspond to absorption bands in the UV-Vis spectrum. For this compound, multiple absorption bands would be expected due to the presence of two aromatic rings and multiple chromophoric nitro groups. The spectrum of the related 2,4-dinitroaniline shows absorption maxima that can be used as a reference. The extended conjugation in the diarylamine system would likely lead to a bathochromic (red) shift in the absorption maxima compared to the individual dinitroaniline moieties.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Theoretical IR spectra can be calculated using DFT. For this compound, characteristic vibrational frequencies would be predicted for the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the NO₂ groups, and the C-N and C=C stretching of the aromatic rings. The N-H stretching frequency would be sensitive to hydrogen bonding.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the N-H proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro groups, causing them to appear at a lower field (higher ppm). The ¹³C NMR spectrum would show separate signals for each unique carbon atom in the two aromatic rings.

Table 2: Expected Spectroscopic Features for this compound

| Spectroscopy | Predicted Feature |

| UV-Vis | Multiple absorption bands with a potential red shift compared to single-ring analogues. |

| IR | Characteristic peaks for N-H stretching, asymmetric and symmetric NO₂ stretching, and aromatic C-N and C=C stretching. |

| ¹H NMR | Downfield signals for aromatic protons due to electron-withdrawing nitro groups; a distinct signal for the N-H proton. |

| ¹³C NMR | Unique signals for each carbon atom in the aromatic rings, influenced by the positions of the nitro groups. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the diarylamine linkage allows for different spatial arrangements of the phenyl rings, which can be explored through conformational analysis and molecular dynamics simulations.

The rotation around the C-N bonds connecting the phenyl rings to the bridging amine is a key conformational process in diaryl amines. The energy required to overcome the rotational barrier is influenced by steric hindrance and electronic effects. In this compound, the presence of ortho-nitro groups on both rings creates significant steric clashes, leading to a high torsional barrier.

In the solid state, molecules of this compound can interact through various intermolecular forces, including van der Waals forces and potentially hydrogen bonding. Due to the significant steric hindrance from the multiple nitro groups, intermolecular hydrogen bonding involving the N-H group may be limited. nih.gov

However, intramolecular hydrogen bonding is a prominent feature. The N-H proton of the amine bridge can form a hydrogen bond with an oxygen atom of one of the ortho-nitro groups on the 2,6-dinitrophenyl ring. nih.gov This type of intramolecular interaction is common in ortho-substituted anilines and contributes to the stability of the molecule's conformation.

Prediction of Chemical Reactivity and Transformation Pathways

The inherent complexity and potential reactivity of poly-nitro aromatic compounds like this compound necessitate the use of theoretical and computational methods to predict their behavior under various conditions. These computational approaches provide valuable insights into reaction mechanisms and the formation of transient species that are often difficult to observe experimentally.

While specific computational studies on the reaction mechanisms of this compound are not extensively available in the current literature, valuable inferences can be drawn from theoretical investigations of closely related nitroaromatic compounds. For instance, studies on the hydrolysis of 2,4-dinitroanisole (B92663) (DNAN) offer a model for understanding the potential transformation pathways of similar structures.

Computational predictions for the hydrolysis of compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and DNAN have been explored using density functional theory (DFT) and ab initio molecular dynamics (AIMD/MM) free energy simulations. nih.govresearchgate.net These studies have investigated several proposed mechanisms, including Meisenheimer complex formation, nucleophilic aromatic substitution, and proton abstraction. nih.govresearchgate.net

For DNAN, it was determined that the most favorable hydrolysis reaction is a two-step process. nih.govresearchgate.net This involves an initial attack by a hydroxyl group on the C1 carbon to form a Meisenheimer complex, followed by the dissociation of the methoxy (B1213986) anion. nih.govresearchgate.net Conversely, nucleophilic aromatic substitution at other carbon positions was found to have significantly higher activation barriers, suggesting these pathways are less kinetically favorable. nih.govresearchgate.net

These findings suggest that the reactivity of this compound would also be dictated by the electron-withdrawing effects of the nitro groups, making the aromatic rings susceptible to nucleophilic attack. The specific sites of attack and the corresponding energy barriers would, however, be influenced by the steric hindrance imposed by the multiple nitro groups and the nature of the bridging amine group.

| Compound | Proposed Mechanism | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 2,4-Dinitroanisole (DNAN) | Alkaline Hydrolysis | DFT, AIMD/MM | The most favorable pathway involves the formation of a Meisenheimer complex at the C1 carbon. Nucleophilic aromatic substitution at C2 and C4 has high activation barriers. | nih.govresearchgate.net |

| 2,4,6-Trinitrotoluene (TNT) | Alkaline Hydrolysis | DFT, AIMD/MM | Kinetically favorable first steps include Meisenheimer complex formation at C1 and C3, and proton abstraction from the methyl group. | nih.gov |

The photochemical behavior of nitroaromatic compounds is of significant interest due to their potential for light-induced transformations. While direct simulations of the photochemical reaction intermediates of this compound are not readily found, studies on related dinitrophenyl compounds provide a basis for understanding potential photochemical pathways.

Research into the photochemical degradation of N-2,4-dinitrophenylamino-acids has shown the formation of 4-nitro-2-nitrosoaniline as a product. rsc.org This suggests that photochemical reactions can involve the transformation of a nitro group into a nitroso group, which is a common photoreaction for o-nitroaryl compounds.

Furthermore, investigations into the photobehavior of dinitrophenyl-hydrazinylidene derivatives have identified fragmentation of the molecule following protonation and nucleophilic attack by water as a plausible reaction path. mdpi.com Although the starting molecule is different, this highlights a potential instability of the dinitrophenyl moiety under UV irradiation in the presence of a protic solvent.

For this compound, it can be hypothesized that photochemical excitation could lead to several intermediates. These may include species with reduced nitro groups, rearranged structures, or products of intramolecular cyclization. The specific intermediates and their relative stabilities would depend on factors such as the solvent environment and the wavelength of irradiation.

| Parent Compound | Observed/Hypothesized Intermediate/Product | Experimental/Computational Approach | Key Findings | Reference |

|---|---|---|---|---|

| N-2,4-dinitrophenyl-leucine | 4-nitro-2-nitrosoaniline | Photochemical degradation study | Formation of a nitroso group from a nitro group upon irradiation. | rsc.org |

| Dinitrophenyl-hydrazinylidene derivative | Fragmentation into dinitrophenylhydrazine and an aldehyde | Spectroscopic analysis | Protonation followed by nucleophilic attack of water leads to molecular fragmentation. | mdpi.com |

Advanced Reactivity and Chemical Transformation Mechanisms of N 2,6 Dinitrophenyl 2,4 Dinitroaniline

Redox Chemistry and Reduction Mechanisms of Nitro Groups

The multiple nitro groups on N-(2,6-Dinitrophenyl)-2,4-dinitroaniline are the primary sites for redox activity. The reduction of these groups is a stepwise process that can be achieved through both electrochemical and chemical methods.

The electrochemical reduction of aromatic nitro compounds typically proceeds in a series of single-electron transfer steps. In protic media, the nitro group (-NO₂) is sequentially reduced to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. For a molecule with multiple, non-equivalent nitro groups like this compound, the reduction potentials for each group will differ based on their electronic environment and steric accessibility.

The expected reduction pathway involves the initial formation of a radical anion. This is followed by further reduction and protonation steps to yield the final amine products. The specific sequence of reduction for the four nitro groups would depend on the precise experimental conditions, such as the electrode material, solvent, and pH.

Table 1: Postulated Electrochemical Reduction Steps for a Nitro Group

| Step | Transformation | Intermediate/Product |

| 1 | Ar-NO₂ + e⁻ | [Ar-NO₂]⁻ (Radical Anion) |

| 2 | [Ar-NO₂]⁻ + H⁺ | Ar-NO₂H• |

| 3 | Ar-NO₂H• + e⁻ + H⁺ | Ar-NO + H₂O |

| 4 | Ar-NO + 2e⁻ + 2H⁺ | Ar-NHOH |

| 5 | Ar-NHOH + 2e⁻ + 2H⁺ | Ar-NH₂ + H₂O |

| This table outlines the generally accepted mechanism for the electrochemical reduction of an aromatic nitro group in a protic medium. |

A variety of chemical reagents can be employed to reduce the nitro groups of this compound. The choice of reagent allows for some control over the final product.

Complete Reduction to Amines: Strong reducing agents, such as tin (Sn) or iron (Fe) in acidic media (e.g., HCl), or catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst), are capable of reducing all four nitro groups to their corresponding amino groups. This would transform the starting compound into N-(2,6-diaminophenyl)-2,4-diaminoaniline.

Partial or Selective Reduction: Milder reducing agents can sometimes allow for the selective reduction of one or more nitro groups. For example, sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) are known to selectively reduce one nitro group in the presence of others, particularly in dinitro-substituted aromatic compounds. The regioselectivity would be influenced by steric hindrance and the electronic effects of the nitro groups' positions.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Typical Product |

| Sn / HCl | Acidic, heating | Aromatic Amine |

| Fe / HCl or Acetic Acid | Acidic, heating | Aromatic Amine |

| H₂ / Pd, Pt, or Ni | Catalytic | Aromatic Amine |

| Na₂S / (NH₄)₂S | Alcoholic solution | Partial reduction, often selective |

| NaBH₄ / Lewis Acid | Varies | Can yield intermediate products |

| This table summarizes common laboratory reagents for the chemical reduction of aromatic nitro compounds and their expected products. |

Nucleophilic and Electrophilic Aromatic Substitution Reactions on Nitrated Aryl Rings

The high degree of nitration on both aromatic rings of this compound renders them highly electron-deficient. This electronic character strongly governs their susceptibility to substitution reactions.

The molecule is highly activated towards nucleophilic aromatic substitution (SₙAr) and strongly deactivated towards electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SₙAr): The positions ortho and para to the nitro groups are activated for attack by nucleophiles. However, in this compound, there are no leaving groups (like halogens) in these activated positions. Therefore, SₙAr reactions are unlikely unless a nitro group itself acts as the leaving group, which would require harsh conditions. Steric hindrance from the bulky nitro groups, particularly the two ortho-nitro groups on the 2,6-dinitrophenyl ring, would also significantly impede the approach of a nucleophile.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the four nitro groups and the secondary amine bridge strongly deactivates both rings against attack by electrophiles. Reactions such as further nitration, halogenation, or Friedel-Crafts alkylation would be extremely difficult and require exceptionally forcing conditions.

The specific arrangement of the nitro groups has a profound impact on the molecule's reactivity.

2,4-Dinitroaniline (B165453) Moiety: The nitro groups at positions 2 and 4 work in concert to withdraw electron density from the ring.

2,6-Dinitrophenyl Moiety: The two nitro groups at the ortho positions create significant steric crowding around the secondary amine linkage. This steric shield can influence the reactivity of the amine itself and hinder reactions on that aromatic ring.

The combined electronic effect of four nitro groups makes the amine proton significantly more acidic than in diphenylamine (B1679370) itself.

Photochemical and Thermal Degradation Mechanisms

Polynitrated aromatic compounds are often sensitive to heat and light, and this compound is expected to be no exception. wikipedia.org

Photochemical Degradation: Upon absorption of UV light, nitroaromatic compounds can undergo a variety of reactions. A common pathway is the nitro-nitrite rearrangement, where a nitro group isomerizes to a nitrite (B80452) group (-ONO), which can then lead to the formation of phenolic compounds and the release of nitrogen oxides. Homolytic cleavage of the carbon-nitro bond to form an aryl radical and nitrogen dioxide (NO₂) is also a possible photochemical process.

Thermal Degradation: When heated, polynitrated compounds can decompose exothermically. wikipedia.org The decomposition of this compound would likely be initiated by the cleavage of the weakest bonds in the molecule. The C-NO₂ bonds are typically the first to break, leading to the formation of radicals and the release of nitrogen oxides, which can then catalyze further decomposition in an autocatalytic cycle. researchgate.netdiva-portal.org The presence of multiple nitro groups suggests that the compound could have explosive properties, decomposing rapidly when subjected to heat or friction. wikipedia.orgwikipedia.org

Wavelength-Dependent Photolytic Pathways

Detailed experimental research on the wavelength-dependent photolytic pathways of this compound is not extensively available in publicly accessible scientific literature. General principles of photochemistry for nitroaromatic compounds suggest that the absorption of ultraviolet or visible light can excite the molecule to a higher energy state. This excitation can lead to the cleavage of chemical bonds, initiating a cascade of decomposition reactions.

For related compounds, such as N-2,4-dinitrophenylamino-acids, photolysis in aqueous solutions has been observed to yield a mixture of products, with the composition being dependent on the pH of the solution. rsc.orgnih.gov For instance, the photolysis of these amino acid derivatives can lead to the formation of 4-nitro-2-nitroso-aniline and 2-substituted 6-nitrobenzimidazole 1-oxides. rsc.org The photochemical degradation of N-2,4-dinitrophenyl-leucine specifically has been shown to form 4-nitro-2-nitrosoaniline. rsc.org However, without specific studies on this compound, it is difficult to definitively state its photolytic behavior and how it varies with the wavelength of incident light.

Thermal Stability and Formation of Degradation Products

The thermal stability and the identification of degradation products of this compound are crucial for understanding its behavior as a potential energetic material. While specific thermal analysis data like thermogravimetry (TG) and differential scanning calorimetry (DSC) for this compound are not readily found in the surveyed literature, the thermal behavior of analogous dinitroaniline compounds provides some insight. Dinitroanilines, as a class of compounds, are known to be explosive and flammable when subjected to heat or friction. wikipedia.org

For example, 2,4-dinitroaniline is reported to decompose upon heating. wikipedia.org Studies on the thermal decomposition of 2,4-dinitrophenylhydrazine (B122626), a related compound, have shown a multi-step decomposition process involving the formation of various gaseous products. researchgate.net Similarly, research on 2,4-dinitroanisole (B92663) has detailed its thermal decomposition pathways, which begin at temperatures around 459 K and produce fragments such as NO2. nih.gov

A synthesis procedure for N-(2,4-dinitrophenyl)-2,4-dinitroaniline involves reacting an N-substituted aniline (B41778) in a solution with bismuth (III) nitrate (B79036) pentahydrate and palladium diacetate, heated in an oil bath at 90 °C for 24 hours, suggesting some degree of thermal stability at this temperature during synthesis. chemicalbook.com However, the decomposition temperature and the specific products formed upon thermal degradation of this compound require dedicated experimental investigation.

Following a comprehensive search for scientific literature, specific information regarding the environmental chemistry and transformation pathways of the chemical compound This compound is not available. The requested detailed analysis for each subsection of the provided outline could not be completed, as there is no published research data on the photolytic degradation, hydrolytic stability, surface interactions, or the biodegradation of this specific molecule.

Research in environmental chemistry has focused on structurally related but distinct dinitroaniline and nitroaromatic compounds, such as 2,4-dinitroaniline, 2,6-dinitroaniline (B188716), 2,4-dinitrotoluene (B133949) (DNT), and 2,4-dinitroanisole (DNAN). While these studies provide insights into the potential behavior of nitroaromatic compounds in the environment, the data cannot be directly extrapolated to this compound without dedicated scientific investigation.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for the following sections:

Environmental Chemistry and Transformation Pathways of N 2,6 Dinitrophenyl 2,4 Dinitroaniline

Biotransformation and Biodegradation Mechanisms

Enzymatic Nitro Group Reductions and Subsequent Transformations

Without specific studies on N-(2,6-Dinitrophenyl)-2,4-dinitroaniline, any attempt to create the requested content would be speculative and would not meet the requirement for a scientifically authoritative article based on detailed research findings.

Formation of Coupling Products (e.g., Azoxy and Azo Derivatives) during Biotransformation

The biotransformation of nitroaromatic compounds in the environment is a complex process often initiated by the reduction of the nitro groups (-NO2) to amino groups (-NH2). This reduction proceeds through highly reactive intermediates, including nitroso and hydroxylamino derivatives. These intermediates can then undergo coupling reactions to form larger, more complex molecules known as azoxy and azo derivatives.

The formation of azo and azoxy compounds is significant as these derivatives can have different toxicological and environmental mobility characteristics compared to the parent compound. Some studies have indicated that azo dimers can be more toxic to certain microorganisms than the original nitroaromatic compound. nih.gov The general pathway for the formation of these coupling products from a generic dinitroaniline is depicted below:

General Biotransformation Pathway Leading to Coupling Products

| Step | Reactant | Intermediate(s) | Product |

|---|---|---|---|

| 1 | Dinitroaniline | Nitrosoaniline, Hydroxylaminoaniline | Amino-nitroaniline |

| 2 | Hydroxylaminoaniline + Nitrosoaniline | - | Azoxy derivative |

This table illustrates a generalized pathway and is not based on direct experimental data for this compound.

Environmental Mobility and Sorption Dynamics

The movement of this compound through soil and water is governed by its sorption to environmental matrices and its potential to leach into groundwater.

The adsorption of organic compounds to soil is heavily influenced by the soil's organic carbon content and the presence of clay minerals. For nitroaromatic compounds like dinitroanilines, adsorption is a key process controlling their environmental distribution. Studies on 2,4-dinitroanisole (B92663) (DNAN) have shown that it is strongly adsorbed by soils, with adsorption coefficients correlating positively with the amount of organic carbon and the cation exchange capacity of the soil. nih.gov This suggests that organic matter and clay minerals are significant sinks for these types of compounds. nih.gov

The successive replacement of nitro groups with amino groups, a primary result of biotransformation, has been shown to enhance irreversible sorption to soil. nih.gov This implies that as this compound undergoes transformation in the environment, its degradation products may become more tightly bound to soil particles, reducing their bioavailability and mobility.

Adsorption Coefficients for Structurally Related Compounds

| Compound | Soil Type | Linear Adsorption Coefficient (L/g) | Freundlich Adsorption Coefficient (mg¹⁻ⁿLⁿ/kg) | Reference |

|---|

This table provides data for a related compound to infer the potential sorption behavior of this compound.

The potential for a chemical to leach through the soil profile and contaminate groundwater is related to its water solubility and its tendency to adsorb to soil particles. Compounds with high water solubility and low adsorption coefficients are more likely to be mobile.

While specific data for this compound is unavailable, information on related compounds can provide insights. For example, 3,5-dinitroaniline (B184610) is described as having moderate water solubility and a moderate soil adsorption coefficient, suggesting a moderate potential to leach to groundwater. nih.gov In contrast, studies on DNAN, despite it being more soluble than TNT, indicate that its strong sorption to soil and transformation into less mobile amino derivatives can significantly reduce the risk of groundwater contamination. nih.gov The retardation and transformation of DNAN in soil columns demonstrate a significant attenuation potential. nih.gov

Given the structural similarities, it is plausible that this compound would also exhibit strong sorption to soil, particularly those with high organic matter and clay content. This would, in turn, limit its leaching potential. However, in sandy soils with low organic matter, the mobility could be higher. The transformation of the parent compound into more polar amino derivatives could also influence its mobility, although these derivatives often exhibit stronger, irreversible binding to soil. nih.gov

Applications of N 2,6 Dinitrophenyl 2,4 Dinitroaniline in Advanced Materials and Analytical Chemistry

Functional Materials Development

The development of new materials with tailored properties is a cornerstone of modern technology. The structural and chemical attributes of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline make it a candidate for investigation in the creation of functional materials.

While direct, extensive research on the utilization of this compound as a monomer for polymer synthesis is not widely documented, its chemical nature suggests potential as a precursor or an additive in specialized polymers. Dinitroanilines, in general, serve as intermediates in the synthesis of various organic molecules, including dyes and pesticides. wikipedia.org The reactivity of the amine group and the potential for modification of the aromatic rings could allow for its incorporation into polymer backbones or as a pendant group to impart specific properties such as thermal stability or altered electronic characteristics.

In the realm of organic semiconductors, the electron-accepting nature of the dinitrophenyl groups is a key feature. Organic semiconductors often rely on the interplay between electron-donating and electron-accepting moieties to control charge transport. The high degree of nitration in this compound suggests it could function as a potent n-type (electron-transporting) material or as a component in charge-transfer complexes. Research into related dinitroaniline derivatives has shown their potential in creating materials with useful electronic properties. The structural parameters of this compound, such as the dihedral angle between the benzene (B151609) rings, have been characterized and exist in different polymorphic forms, which can influence its solid-state packing and, consequently, its electronic properties. nih.gov

A known application of this compound is as a stabilizer in smokeless gunpowder, which highlights its role in controlling the reactivity and stability of energetic materials. nih.gov This function, while not directly related to polymer synthesis, underscores its utility in modulating the properties of a material matrix.

There is a growing interest in the development of nanocomposites for various applications, including sensing. While specific studies detailing the incorporation of this compound into nanocomposites are limited, related research provides a strong conceptual basis for its potential role. For instance, nanocomposites containing metal nanoparticles and polymers have been effectively used for the electrochemical detection of similar nitroaromatic compounds. One study demonstrated the use of silver nanoparticle-decorated Chitosan/SrSnO3 nanocomposites for the efficient detection of 2,6-dinitrophenol. nih.govsemanticscholar.org

Chemosensor and Detection Technologies

The electron-deficient nature of this compound makes it a prime candidate for the development of chemosensors, particularly for electron-rich species.

The design of chemosensors based on dinitrophenyl derivatives often relies on the acidic nature of the N-H proton and the ability of the nitro groups to participate in hydrogen bonding and other non-covalent interactions. For anion recognition, the deprotonation of the N-H group upon interaction with a basic anion can lead to a significant change in the electronic structure of the molecule, resulting in a detectable signal, such as a color change. mdpi.com

Studies on related dinitrophenyl hydrazones have shown that the presence of proton donor and acceptor sites is crucial for anion sensing. mdpi.com These molecules have demonstrated selectivity for anions such as fluoride, cyanide, and acetate (B1210297) through mechanisms involving hydrogen bonding and deprotonation. mdpi.com Similarly, dinitrophenol-based chemosensors have been designed for the sequential detection of metal ions like Cu²⁺ and anions like S²⁻. researchgate.netmdpi.com The initial coordination of the metal ion can be followed by a displacement reaction with the target anion, leading to a measurable response. researchgate.netmdpi.com

For this compound, the key design principles for selective analyte recognition would likely involve:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor to recognize anionic species.

Anion-π Interactions: The electron-deficient aromatic rings can interact with anions.

Coordination Chemistry: While less common for this specific molecule, modification with chelating groups could enable metal ion recognition. The subsequent interaction of an anion with the coordinated metal ion could form the basis of a sensing mechanism. nih.gov

Table 1: Principles of Analyte Recognition with Dinitrophenyl-based Chemosensors

| Interaction Type | Description | Target Analytes |

| Deprotonation | The acidic N-H proton is removed by a basic analyte, causing a significant electronic and spectral change. | Basic anions (e.g., F⁻, CN⁻, CH₃COO⁻) |

| Hydrogen Bonding | The N-H group acts as a hydrogen bond donor to interact with electron-rich analytes. | Anions with high charge density |

| Metal Coordination | Introduction of chelating moieties allows for the binding of metal ions, which can then be used for sequential anion sensing. | Metal ions (e.g., Cu²⁺), Anions (e.g., S²⁻) |

| Anion-π Interactions | The electron-deficient aromatic rings interact with the diffuse electron cloud of an anion. | Large, polarizable anions |

The interaction of this compound with an analyte can be transduced into a measurable signal through various mechanisms.

Optical Sensing:

Chromogenic (Colorimetric) Sensing: The deprotonation of the N-H group or the formation of a charge-transfer complex upon binding with an analyte can lead to a significant shift in the absorption spectrum, resulting in a visible color change. mdpi.comresearchgate.net This is a highly desirable feature for the development of "naked-eye" sensors. For example, dinitrophenyl hydrazone-based sensors show a distinct color change from light-yellow to magenta in the presence of certain anions. mdpi.com

Fluorogenic Sensing: While the intrinsic fluorescence of this compound is not well-documented, many sensing strategies involving similar compounds rely on fluorescence quenching or enhancement. For instance, a functional polymer containing a fluorescent curcumin (B1669340) moiety exhibited fluorescence quenching upon complexation with 2,6-dinitrophenol. nih.gov A sensor for Cu²⁺ and S²⁻ was developed based on a turn-on-off-on fluorescence response. nih.gov

Electrochemical Sensing: The presence of multiple reducible nitro groups makes this compound an excellent candidate for electrochemical detection. The reduction of the nitro groups to amino groups occurs at specific potentials that can be measured using techniques like cyclic voltammetry or differential pulse voltammetry. The interaction with an analyte could modulate these reduction potentials or the corresponding current, providing a basis for sensing. Electrochemical sensors for related compounds like 2,4-dinitrophenol (B41442) and 2,4-dinitrophenylhydrazine (B122626) have been successfully developed using various modified electrodes. nih.govmdpi.comresearchgate.net

Table 2: Sensing Mechanisms and Potential Analytes for Dinitrophenyl-based Sensors

| Sensing Mechanism | Principle | Potential Analytes |

| Chromogenic | Change in color upon analyte binding due to altered electronic transitions. | Anions, Metal Ions |

| Fluorogenic | Change in fluorescence intensity (quenching or enhancement) upon interaction with an analyte. | Metal Ions, Nitroaromatics |

| Electrochemical | Measurement of changes in current or potential due to redox reactions of the nitro groups. | Anions, compounds affecting redox potential |

Advanced Analytical Methodologies for Detection and Quantification

The reliable detection and quantification of this compound are crucial for its use in various applications and for monitoring its potential environmental presence.

A specific and scalable method for the analysis of this compound is reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com This method utilizes a C18 column with a mobile phase typically consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique allows for the separation and quantification of the compound from complex mixtures.

Electrochemical methods also present a powerful tool for the detection of this and related compounds. Techniques such as differential pulse voltammetry (DPV) have been shown to be highly sensitive for the detection of dinitrophenols and other nitroaromatics. nih.govsemanticscholar.org The development of modified electrodes, for instance, with nanocomposites or molecularly imprinted polymers, can enhance the selectivity and sensitivity of these methods. nih.govsemanticscholar.org

Spectrophotometric assays are also widely used for the quantification of related dinitrophenyl compounds. For example, the 2,4-dinitrophenylhydrazine (DNPH) assay is a common method for detecting carbonyl compounds. sigmaaldrich.com While not a direct method for the title compound, it showcases the utility of the chromophoric properties of the dinitrophenyl moiety in analytical chemistry.

Table 3: Analytical Methodologies for Dinitro-Aromatic Compounds

| Methodology | Principle | Application to this compound |

| RP-HPLC | Separation based on polarity differences. | Direct quantification and purification. sielc.com |

| Differential Pulse Voltammetry (DPV) | Electrochemical reduction of nitro groups. | Potential for highly sensitive detection. nih.gov |

| UV-Vis Spectrophotometry | Measurement of light absorbance. | Qualitative and quantitative analysis based on chromogenic changes. |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Structural confirmation and quantification, often coupled with HPLC. sielc.com |

Chromatographic Method Development (e.g., HPLC, UPLC, GC-MS) for Trace Analysis

The detection and quantification of nitroaromatic compounds, including this compound and its isomers, are critical in various fields, from environmental monitoring to forensic analysis. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) have emerged as robust techniques for the analysis of these compounds.

Methodologies for the separation of dinitrophenylaniline derivatives often employ reverse-phase (RP) chromatography. For instance, this compound can be analyzed using an RP-HPLC method with a straightforward mobile phase consisting of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid to improve peak shape. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers such as formic acid are substituted for phosphoric acid. sielc.comsielc.com The scalability of these liquid chromatography methods allows for their use in both analytical quantification and preparative separation for isolating impurities. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is suitable for rapid UPLC applications, offering faster analysis times. sielc.comsielc.com

A developed HPLC-UV detection method, when combined with solid-phase extraction (SPE), has proven effective for the simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewater. nih.gov This method utilized an Oasis HLB cartridge for extraction and an Agilent TC-C18 column for separation, achieving low limits of quantification (LOQ) in the nanomolar range. nih.gov For example, the LOQ for 2,6-dinitroaniline (B188716) was determined to be 2.0 x 10⁻⁹ M in spiked sewage samples. nih.gov Such methods demonstrate the high sensitivity required for trace analysis in complex environmental matrices.

While HPLC is a common choice due to the thermal lability of many nitro compounds, gas chromatography-mass spectrometry (GC-MS) can also be employed, sometimes requiring a derivatization step to enhance volatility and thermal stability. thermofisher.com However, for many dinitroaniline compounds, HPLC is preferred as it often does not require derivatization. thermofisher.com

Table 1: Exemplary Chromatographic Conditions for Dinitroaniline Isomer Analysis This table is interactive. Users can sort and filter the data.

| Technique | Compound(s) | Column | Mobile Phase/Carrier Gas | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|

| HPLC | This compound | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN) and Water with Phosphoric Acid | UV | Scalable method suitable for analytical and preparative separation. | sielc.com |

| UPLC | This compound | Column with 3 µm particles | Acetonitrile (MeCN) and Water with Formic Acid | MS-compatible | Enables fast analysis times. | sielc.com |

| HPLC-UV | 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2,4-dinitroaniline (B165453), 2,6-dinitroaniline | Agilent TC-C18 | Acetonitrile/Water (30/70, v/v), isocratic | UV (225 nm) | LOQ for 2,6-dinitroaniline was 2.0 x 10⁻⁹ M in wastewater. | nih.gov |

| On-line SPE-HPLC | Aniline (B41778), o-nitroaniline, m-nitroaniline, p-nitroaniline, o,p-dinitroaniline | Dionex SolEx HRP cartridge and Acclaim® 120 C18 column | Gradient of Acetonitrile and Water | UV | Offers full automation and high sensitivity for environmental water samples. | thermofisher.com |

Spectroscopic Applications for Reaction Monitoring and Structural Elucidation in Complex Systems (e.g., NMR, MS, FTIR)

Spectroscopic techniques are indispensable for the structural elucidation and analysis of this compound and related complex nitroaromatic systems. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information.

NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure. In dinitroaniline derivatives, the aromatic protons are significantly influenced by the electron-withdrawing nitro groups, causing them to appear at downfield chemical shifts. researchgate.net For instance, in a dinitro precursor for a polyimide, the protons ortho to the nitro groups exhibited a signal at a highly downfield position of 8.27 ppm. researchgate.net The disappearance of the primary amine proton signals (often in the 4-5 ppm region) upon N-arylation provides clear evidence of reaction completion. researchgate.net For this compound, one would expect a complex ¹H NMR spectrum with distinct signals for the protons on each of the dinitrophenyl rings, with their specific splitting patterns and chemical shifts determined by the substitution pattern.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a compound, confirming its identity. Electron Ionization (EI) is a common technique used for such analyses. nist.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (349.215 g/mol ), along with fragment ions resulting from the loss of nitro groups (NO₂) and cleavage of the bond between the amine and the phenyl rings. sielc.com

FTIR Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. Nitroaromatic compounds exhibit characteristic strong absorption bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appear in the regions of 1500-1580 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of the secondary amine in this compound would also be a key diagnostic peak, typically observed in the 3300-3500 cm⁻¹ region. The presence and specific positions of these bands in an FTIR spectrum confirm the nitro and amine functionalities within the molecular structure.

Table 2: Key Spectroscopic Data for Dinitroaniline-related Structures This table is interactive. Users can sort and filter the data.

| Technique | Compound/Class | Key Observations | Significance | Reference |

|---|---|---|---|---|

| ¹H NMR | Dinitro Precursor | Signal at 8.27 ppm for protons ortho to nitro groups. | Confirms successful N-arylation and presence of electron-withdrawing groups. | researchgate.net |

| ¹H NMR | 2,4-Dinitroaniline | Aromatic signals shifted downfield. | Elucidation of substitution pattern on the aromatic ring. | chemicalbook.com |

| ¹H NMR | 2,6-Dinitroaniline | Distinct aromatic proton signals. | Structural confirmation of the isomer. | chemicalbook.com |

| FTIR | Dinitro Precursor | Prominent absorption bands at 1578 cm⁻¹ and 1334 cm⁻¹. | Assigned to the asymmetric and symmetric stretching of the nitro groups. | researchgate.net |

| FTIR | 2,4-Dinitrophenylhydrazine (DNPH) | Multiple bands corresponding to N-H, C-H, C=C, and N-O vibrations. | Confirms the presence of various functional groups for structural characterization. | researchgate.net |

Role in Advanced Energetic Materials Chemistry (Theoretical and Precursor Studies)

Investigation as a Precursor in High-Energy Compound Synthesis

Dinitroaniline derivatives, including this compound, are of significant interest in the field of energetic materials. Their inherent explosive nature and the potential for further functionalization make them valuable precursors for the synthesis of more complex and powerful high-energy compounds. wikipedia.orgwikipedia.org The synthesis of such materials often involves the nitration of suitable aromatic precursors.

Research has demonstrated the facile synthesis of energetic compounds from dinitro-diaminobenzene precursors. For example, N,N'-(4,6-dinitro-1,3-phenylene)dinitramide, an energetic material with a high density of 1.87 g cm⁻³, is synthesized through a single-step nitration of 4,6-dinitrobenzene-1,3-diamine. rsc.org This highlights a common strategy where an existing dinitro-substituted aromatic core is further nitrated on its amino groups to create powerful dinitramide functionalities. This same principle suggests that this compound could serve as a precursor. The secondary amine linkage is a potential site for further nitration to yield an even more energetic N-nitro derivative, increasing the oxygen balance and explosive performance.

The economic and scalable functionalization of planar aromatic rings makes them attractive starting points compared to more complex heterocyclic or caged structures. rsc.org Dinitroanilines are readily prepared from common industrial chemicals, which was a factor in their use as ersatz high explosives during World War I. wikipedia.org This accessibility continues to make them relevant in modern research for new energetic materials. nih.gov

Understanding Electronic Stability in Related Nitroaromatic Systems

The stability, and conversely the sensitivity, of energetic materials is governed by their molecular and crystal structure. For planar nitroaromatic compounds like this compound, electronic stability is heavily influenced by intermolecular interactions within the crystal lattice.

The planarity of the aromatic rings is a key feature that facilitates stabilizing non-covalent interactions. rsc.org These interactions include π-stacking (face-to-face packing of aromatic rings), hydrogen bonding, and other van der Waals forces. In the crystal structure of related energetic salts derived from dinitro-phenylene diamines, π-π stacking interactions with distances around 3.3 Å have been observed. rsc.org These interactions, along with extensive intermolecular hydrogen bonding between nitro groups and other functionalities, play a crucial role in enhancing thermal stability and reducing sensitivity to external stimuli like impact and friction. rsc.org

Future Directions and Emerging Research Avenues for N 2,6 Dinitrophenyl 2,4 Dinitroaniline

Development of Sustainable Synthetic Routes and Methodologies

The traditional synthesis of polynitrated aromatic compounds often involves harsh reaction conditions and the use of strong acids, leading to environmental concerns and the generation of hazardous waste. Future research is poised to focus on the development of more sustainable and greener synthetic methodologies for N-(2,6-Dinitrophenyl)-2,4-dinitroaniline.

One promising avenue is the adoption of green chemistry principles in the arylation process. This includes the exploration of organocatalytic Friedel-Crafts-type reactions, which can be promoted by milder and more environmentally benign catalysts rsc.org. The use of N-heterocyclic iod(az)olium salts as halogen-bonding catalysts, for instance, presents a metal-free and inexpensive protocol for similar reactions rsc.org.

Furthermore, advancements in direct C-H arylation offer a more atom-efficient pathway for constructing the C-N bond in the target molecule, minimizing the need for pre-functionalized starting materials and reducing waste streams researchgate.net. Research into photochemical methods for the nitration of protected anilines, using novel nitro sources, also points towards milder reaction conditions researchgate.net. The direct nitration of anilines remains a challenge due to the high reactivity of the aniline (B41778) ring, often leading to oxidation and multiple products researchgate.netyoutube.com. Future synthetic strategies will likely focus on overcoming these challenges through the use of protective groups or novel nitrating agents that offer greater selectivity under milder conditions.

An example of a synthetic approach for a related compound, N-(2,4-dinitrophenyl)-2,4-dinitroaniline, involves the reaction of a substituted aniline with bismuth (III) nitrate (B79036) pentahydrate and palladium diacetate in a mixture of 2,2,2-trifluoroethanol (B45653) and trifluoroacetic acid chemicalbook.com. Future work could adapt this method to be more sustainable by exploring reusable catalysts and more environmentally friendly solvents.

Integration of Advanced Computational Models for Predictive Chemistry

The experimental determination of the properties and behavior of energetic materials like this compound can be hazardous and costly. Advanced computational models and machine learning are emerging as powerful tools to predict the characteristics of such compounds, guiding experimental work and enhancing safety.

Future research will likely involve the extensive use of Density Functional Theory (DFT) calculations to predict key properties such as bond dissociation energies, heats of detonation, and detonation temperatures d-nb.info. These calculations can help in understanding the stability and reactivity of the molecule. For instance, the bond dissociation energy of the C-NO2 bond is a critical parameter in predicting the impact sensitivity of nitroaromatic compounds d-nb.info.

Machine learning (ML) models, including Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are being increasingly used to develop Quantitative Structure-Property Relationships (QSPRs) for energetic materials mdpi.commdpi.com. These models can be trained on existing data for a wide range of compounds to predict properties like crystal density, detonation velocity, and impact sensitivity for new molecules like this compound mdpi.commdpi.com. The development of models based solely on computational descriptors would be particularly valuable, as it would eliminate the need for experimental data for new compounds mdpi.com.

The integration of these predictive models will enable the in silico design and screening of novel energetic materials with desired properties, accelerating the discovery process and minimizing the need for extensive and potentially hazardous experimental synthesis and testing mdpi.comresearchgate.net.

Exploration of Novel Applications in Niche Chemical Technologies

While dinitroanilines are broadly used as intermediates for dyes and pesticides, and some as herbicides that inhibit microtubule formation, the specific applications for a highly nitrated compound like this compound could extend into more specialized areas wikipedia.org.

Research into the antimitotic and phytotoxic activity of dinitroaniline derivatives suggests potential applications in the development of new herbicides researchgate.net. A study on new 2,4- and 2,6-dinitroaniline (B188716) derivatives showed that they can alter the mitotic index and cause cytogenetic disorders in plant cells, indicating their potential as herbicides researchgate.net. Further investigation into the specific activity of this compound could reveal its efficacy and selectivity for such applications.

Given its highly nitrated structure, the compound is also of interest as an energetic material . Dinitroanilines have historically been used as explosives wikipedia.orgwikipedia.org. Future research could focus on characterizing its explosive properties, such as detonation velocity and sensitivity to impact and friction, to determine its suitability for specialized applications in this field.

Additionally, 2,6-dinitroaniline itself is used as a precursor in the synthesis of other complex molecules, such as 1,2,3-trisubstituted halobenzene derivatives thermofisher.comchemicalbook.com. This suggests that this compound could also serve as a versatile building block in the synthesis of novel compounds with unique properties for various chemical technologies.

Development of Advanced Methodologies for Environmental Monitoring and Transformation Studies (Focused on detection and mechanistic understanding)

The potential release of this compound into the environment necessitates the development of sensitive and selective methods for its detection and a thorough understanding of its environmental fate and transformation pathways.

For detection, future research will likely focus on advanced analytical techniques. Surface-Enhanced Raman Scattering (SERS) is a promising method for the trace detection of polynitro aromatic compounds, offering high sensitivity and the ability to obtain a unique "fingerprint" spectrum for identification mdpi.com. The development of novel SERS substrates, such as gold-coated nickel nanotubes, could further enhance detection limits mdpi.com. Other advanced detection methods for nitroaromatics include photoluminescence (PL) sensing using conjugated porous polymers and capillary electrophoresis coupled with mass spectrometry (CE-MS) , which have shown high selectivity and low detection limits for similar compounds spectroscopyonline.comnih.gov.

Understanding the environmental transformation of this compound is crucial for assessing its environmental risk. Research on the microbial degradation of structurally similar compounds, such as 2,4-dinitroanisole (B92663) (DNAN), has shown that cooperative metabolic activities of different bacterial strains can lead to complete degradation nih.gov. Future studies should investigate the potential for microbial consortia to break down this compound, identifying the metabolic pathways and intermediate products. For example, the degradation of DNAN proceeds through O-demethylation to form 2,4-dinitrophenol (B41442), which is then further degraded nih.gov. A similar initial cleavage of the amine bridge in this compound could be a potential degradation pathway.

Furthermore, studies on the photochemical degradation of related compounds, such as N-2,4-dinitrophenyl-leucine, have shown that these molecules can be transformed by light rsc.org. Investigating the photochemical stability of this compound will be important to understand its persistence in sunlit environments.

Below is a table summarizing the key future research directions:

| Research Area | Focus | Key Methodologies/Approaches |

| Sustainable Synthesis | Greener reaction pathways, atom economy | Organocatalysis, direct C-H arylation, photochemical methods, reusable catalysts |

| Computational Modeling | Predictive chemistry for properties and safety | Density Functional Theory (DFT), Machine Learning (ML), QSPR, Artificial Neural Networks (ANN) |

| Novel Applications | Specialized uses beyond traditional roles | Antimitotic/phytotoxicity assays, energetic material characterization, precursor for novel synthesis |

| Environmental Studies | Sensitive detection and degradation pathways | SERS, photoluminescence sensing, CE-MS, microbial degradation studies, photochemical stability analysis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,6-Dinitrophenyl)-2,4-dinitroaniline, and which methods offer optimal yields under laboratory conditions?

- Answer: The compound can be synthesized via ammonolysis of 2,6-dinitrochlorobenzene (CAS 606-21-3) or desulfonation of potassium 4-amino-3,5-dinitrobenzenesulfonate. The Ullmann method, involving ammonolysis under reflux in ethanol at 80°C for 6 hours, provides yields >85% with minimal byproducts . Alternative routes include rearrangement of o-nitrophenylnitramine, though this requires stringent temperature control (110–120°C) to avoid decomposition .

Q. What analytical techniques are recommended for characterizing N-(2,6-Dinitrophenyl)-2,4-dinitroaniline purity and structural integrity?

- Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is optimal for assessing purity (>95% typically reported). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms nitro group positioning, with characteristic shifts at δ 8.2–8.8 ppm for aromatic protons adjacent to nitro groups . Mass spectrometry (EI-MS) further validates molecular ion peaks (e.g., m/z 304.215 for C₁₂H₈N₄O₆) .

Q. How should researchers handle and store N-(2,6-Dinitrophenyl)-2,4-dinitroaniline to ensure stability during experiments?

- Answer: Store in amber glass vials at 2–8°C under inert gas (argon or nitrogen) to prevent photodegradation and moisture absorption. Use anhydrous solvents (e.g., DMSO, DMF) for dissolution, as aqueous conditions may hydrolyze nitro groups .

Advanced Research Questions

Q. What mechanistic insights explain the antimitotic activity of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline derivatives in plant cells?

- Answer: Dinitroaniline derivatives bind to plant α-tubulin at conserved residues (e.g., Lys163, Asp224), disrupting microtubule polymerization. Computational docking studies using 3D tubulin models (PDB: 1JFF) show strong affinity (Kd ~ 0.8 µM) via hydrogen bonding with nitro groups and hydrophobic interactions with aryl substituents . This inhibits spindle formation during mitosis, leading to cell cycle arrest in G2/M phase .

Q. How can researchers resolve discrepancies in reported phytotoxicity data for structurally similar dinitroaniline compounds?

- Answer: Contradictions often arise from substituent effects. For example, N-(3-morpholinopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline shows higher herbicidal activity (EC₅₀ = 12 µM) compared to N-alkyl analogs due to enhanced solubility and membrane permeability. Systematic structure-activity relationship (SAR) studies with standardized bioassays (e.g., Arabidopsis root growth inhibition) are critical .

Q. What solvent systems optimize the stability of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline during reactivity studies?

- Answer: In methanol-dimethyl sulfoxide (MeOH-DMSO) mixtures with sodium methoxide, the compound undergoes conjugate base formation at the 3-position, competing with proton loss. Stability is maximized in aprotic solvents (e.g., DMSO) at <40°C, avoiding nucleophilic attack .

Q. How do coordination complexes of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline enhance material science applications?

- Answer: The Pb(II)-2,4-dinitroaniline complex (synthesized via lead acetate and nitrobenzene at 90°C) exhibits semiconducting properties (bandgap ~2.3 eV), making it suitable for thin-film optoelectronics. X-ray diffraction (XRD) confirms a monoclinic crystal structure (space group P2₁/c) with Pb–N bond lengths of 2.45 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.